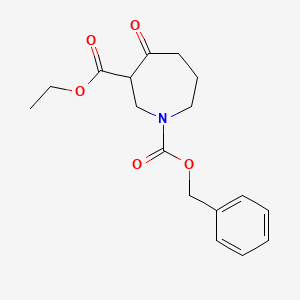![molecular formula C13H21NO5 B15363991 1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a five-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of various organic compounds.
Biology: In biological research, 3-tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid can be used to study enzyme-substrate interactions and to develop new biochemical assays.
Medicine: . Its unique structure may be exploited to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3-tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved will vary depending on the specific application and the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness: 3-tert-Butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides additional stability and reactivity compared to similar compounds.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)9-8(10(15)16)6-13(9)7-14-4-5-18-13/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
IPOCLVWJONNUNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C(CC12CNCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)




